4-Bromo-2,3-dimethylaniline hydrochloride

Aqueous solubility Salt formulation Reaction medium compatibility

4-Bromo-2,3-dimethylaniline hydrochloride (CAS 1215205-95-0) is the hydrochloride salt of a disubstituted bromoaniline, bearing bromine at the para position and methyl groups at the 2- and 3-positions of the aromatic ring. With a molecular formula of C₈H₁₁BrClN and a molecular weight of 236.54 g·mol⁻¹, it is supplied as a white crystalline powder with a certified purity of 95–98% and is stable under room-temperature storage.

Molecular Formula C8H11BrClN
Molecular Weight 236.537
CAS No. 1215205-95-0
Cat. No. B596589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dimethylaniline hydrochloride
CAS1215205-95-0
Molecular FormulaC8H11BrClN
Molecular Weight236.537
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Br)N.Cl
InChIInChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
InChIKeyFUQWQEFSTOIANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-dimethylaniline Hydrochloride (CAS 1215205-95-0): A Water-Soluble Halogenated Aniline Building Block for Cross-Coupling Chemistry


4-Bromo-2,3-dimethylaniline hydrochloride (CAS 1215205-95-0) is the hydrochloride salt of a disubstituted bromoaniline, bearing bromine at the para position and methyl groups at the 2- and 3-positions of the aromatic ring . With a molecular formula of C₈H₁₁BrClN and a molecular weight of 236.54 g·mol⁻¹, it is supplied as a white crystalline powder with a certified purity of 95–98% and is stable under room-temperature storage . As a member of the halogenated aniline class, it serves primarily as a synthetic building block for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig), pharmaceutical intermediate preparation, and ligand synthesis .

Why 4-Bromo-2,3-dimethylaniline Hydrochloride Cannot Be Replaced by Its Free Base, N,N-Dimethyl Analog, or Unsubstituted Bromoanilines


The three structural features of 4-bromo-2,3-dimethylaniline hydrochloride—the hydrochloride salt form, the 2,3-dimethyl ring-substitution pattern, and the para-bromine—collectively determine its synthetic utility in ways that are not replicated by any single close analog. The free base (CAS 22364-25-6) exhibits calculated aqueous solubility of only 0.44 g/L at 25 °C and decomposes at 214 °C, whereas the hydrochloride salt is a water-soluble, room-temperature-stable crystalline solid, directly enabling aqueous reaction conditions and simplifying handling . 4-Bromo-N,N-dimethylaniline (CAS 586-77-6) bears the methyl groups on the nitrogen atom rather than the ring, rendering the amine tertiary and non-derivatizable—a critical limitation when subsequent amide bond formation, diazotization, or imine condensation is required . 4-Bromoaniline (CAS 106-40-1) lacks the electron-donating and steric contributions of the 2,3-dimethyl groups, resulting in different oxidative addition kinetics in Pd-catalyzed couplings . These differences are quantified below to guide procurement decisions.

Quantitative Comparative Evidence for 4-Bromo-2,3-dimethylaniline Hydrochloride vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base — A >10-Fold Enhancement Enabling Aqueous-Phase Reaction Compatibility

The hydrochloride salt form of 4-bromo-2,3-dimethylaniline provides a decisive aqueous solubility advantage over the free base. While the free base (CAS 22364-25-6) is classified as 'very slightly soluble' with a calculated solubility of 0.44 g/L (440 mg/L) at 25 °C , the hydrochloride salt is described by multiple vendors as freely soluble in water, forming clear aqueous solutions suitable for Suzuki–Miyaura and other aqueous-compatible cross-coupling protocols . The US EPA EPISuite model estimates the free base water solubility at only ~106 mg/L . This solubility differential is critical for reaction design: the hydrochloride salt can be used directly in aqueous or biphasic reaction systems without pre-dissolution in organic co-solvents, whereas the free base requires organic solvent mediation.

Aqueous solubility Salt formulation Reaction medium compatibility

Physical Form and Storage Stability: Room-Temperature Crystalline Solid vs. Thermal Decomposition-Prone Free Base

4-Bromo-2,3-dimethylaniline hydrochloride is a white crystalline powder that is stable under room-temperature storage . In contrast, the free base (CAS 22364-25-6) has a reported melting point of 214 °C with decomposition and is described as appearing as 'a solid or liquid, depending on the temperature,' indicating potential physical form variability that complicates handling and aliquoting . The free base's decomposition upon melting means that thermal drying or heating steps commonly used in synthesis workflows carry product degradation risk. The hydrochloride salt's consistent crystalline form ensures reproducible weighing, aliquoting, and stoichiometric control across multiple experimental runs.

Storage stability Physical form Procurement logistics

Molecular Weight Precision: 18.2% Higher Formula Weight Requires Adjustment in Stoichiometric Calculations vs. Free Base

The hydrochloride salt has a molecular weight of 236.54 g·mol⁻¹ (C₈H₁₁BrClN), which is 36.46 g·mol⁻¹ (18.2%) higher than the free base at 200.08 g·mol⁻¹ (C₈H₁₀BrN) . This 18.2% mass difference means that a reaction requiring 1.00 mmol of the free base would require 236.5 mg of the hydrochloride salt versus 200.1 mg of the free base. Failure to account for this difference leads to an 18.2% undercharge of the active aniline species, directly affecting reaction yields and product purity. For comparison, 4-bromo-N,N-dimethylaniline (CAS 586-77-6) has MW 200.08, identical to the free base but with tertiary amine character; 4-bromoaniline (CAS 106-40-1) has MW 172.02 . The hydrochloride's higher MW also provides marginally improved weighing accuracy for small-scale reactions, as a larger mass is measured for the same molar quantity.

Stoichiometry Molecular weight Weighing accuracy

Primary Amine Preservation: Synthetic Versatility Advantage over N,N-Dimethyl-Substituted Analog

Unlike 4-bromo-N,N-dimethylaniline (CAS 586-77-6), in which both methyl groups are attached to the amine nitrogen forming a tertiary amine, 4-bromo-2,3-dimethylaniline hydrochloride retains a primary aromatic amine (–NH₂) after free-basing . This primary amine can undergo a wide range of subsequent transformations that are unavailable to the N,N-dimethyl analog: amide bond formation with carboxylic acids or acyl chlorides, diazotization and Sandmeyer reactions for halogen exchange, imine/Schiff base formation, sulfonamide synthesis, and N-arylation via Buchwald–Hartwig coupling to generate secondary anilines . The N,N-dimethyl analog cannot participate in N–H bond-based reactions and is limited to electrophilic aromatic substitution or cross-coupling at the bromine position only. Additionally, 4-bromo-N,N-dimethylaniline is reported as insoluble in water, whereas the hydrochloride salt is water-soluble, providing a dual advantage of derivatizability and aqueous compatibility .

Amine derivatization Synthetic versatility Building block utility

Substitution Pattern Specificity: 2,3-Dimethyl vs. 2,6-Dimethyl Regioisomer — Different Steric and Electronic Profiles for Cross-Coupling

The 2,3-dimethyl substitution pattern on the aniline ring is distinct from the 2,6-dimethyl regioisomer (4-bromo-2,6-dimethylaniline, CAS 24596-19-8) and the 2-bromo-4,5-dimethylaniline isomer (CAS 22364-29-0), each providing different steric environments around the bromine and amine groups . In the 2,3-dimethyl compound, one ortho position adjacent to the bromine is unsubstituted (position 5), whereas in the 2,6-dimethyl isomer both ortho positions adjacent to bromine are blocked by methyl groups. This steric difference directly impacts oxidative addition rates in Pd(0)-catalyzed cross-coupling: the 2,6-dimethyl isomer presents greater steric hindrance to the palladium catalyst approaching the C–Br bond, typically requiring higher catalyst loadings or longer reaction times. The 2,3-dimethyl arrangement offers a balanced steric profile—sufficient ortho-substitution to influence regioselectivity in subsequent electrophilic substitutions, but with one accessible ortho site for unhindered cross-coupling. The calculated ACD/LogP for 4-bromo-2,3-dimethylaniline is 2.97 , while the 2-bromo-4,5-dimethylaniline isomer has an estimated water solubility of only 0.34 g/L , further differentiating their physicochemical profiles.

Regioselectivity Steric effects Cross-coupling reactivity

Optimal Procurement and Application Scenarios for 4-Bromo-2,3-dimethylaniline Hydrochloride Based on Comparative Evidence


Aqueous-Phase Suzuki–Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis

The water solubility of 4-bromo-2,3-dimethylaniline hydrochloride (Section 3, Evidence Item 1) enables its direct use in aqueous or aqueous-organic biphasic Suzuki–Miyaura couplings without pre-dissolution in organic solvents. This is particularly valuable in pharmaceutical intermediate synthesis where aqueous reaction conditions are preferred for environmental and safety reasons. The primary amine can be orthogonally protected or left free during coupling, then subsequently derivatized via amidation or sulfonamide formation to generate diverse compound libraries (Section 3, Evidence Item 4). Procurement teams should specify the hydrochloride salt form (not the free base) when planning aqueous cross-coupling reaction sequences.

Multi-Step Medicinal Chemistry Library Synthesis Requiring Sequential Orthogonal Functionalization

For parallel synthesis campaigns where a brominated aniline core must undergo two sequential diversification steps—first at the bromine position via cross-coupling, then at the amine via amide bond formation, sulfonylation, or N-arylation—the 2,3-dimethyl substitution pattern is essential. The free primary amine enables the second diversification step, a capability structurally impossible with the N,N-dimethyl analog (Section 3, Evidence Item 4). The room-temperature storage stability (Section 3, Evidence Item 2) ensures building block integrity across multi-week library synthesis campaigns, and the precise molecular weight specification (Section 3, Evidence Item 3) guarantees accurate stoichiometry for automated parallel synthesis platforms.

Ligand Synthesis for Palladium-Catalyzed Transformations Requiring Sterically Tuned Aniline Donors

The 2,3-dimethyl substitution pattern provides a specific steric environment—one ortho-methyl group adjacent to the amine and one unsubstituted ortho position adjacent to the bromine—that distinguishes this compound from the 2,6-dimethyl isomer (Section 3, Evidence Item 5). This balanced steric profile is advantageous for preparing N-aryl ligands used in palladium catalysis, where excessive steric hindrance from the 2,6-dimethyl pattern can impede metal coordination. The hydrochloride salt form also facilitates purification of the final ligand via aqueous washing, leveraging the water solubility that the free base and other analogs lack (Section 3, Evidence Item 1).

Building Block Procurement for Agrochemical and Dye Intermediate Synthesis Requiring Consistent Batch Quality

Industrial procurement of brominated aniline building blocks for agrochemical or dye intermediate production demands batch-to-batch consistency in physical form, purity, and stoichiometric reliability. The hydrochloride salt's consistent crystalline form and room-temperature storage stability (Section 3, Evidence Item 2), combined with vendor-certified purity specifications of 95–98% (Section 3, Evidence Item 3), provide the reproducibility required for scale-up. The 18.2% molecular weight difference versus the free base must be explicitly accounted for in production batch calculations; procurement specifications should clearly designate CAS 1215205-95-0 (hydrochloride) rather than CAS 22364-25-6 (free base) to prevent stoichiometric errors.

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